7-methoxy-5H-pyrido[4,3-b]indole

Melanocortin receptor pharmacology GPCR drug discovery Obesity and metabolic disorders

7-Methoxy-5H-pyrido[4,3-b]indole (CAS 128040-58-4) is a fully aromatic γ-carboline scaffold featuring a critical 7-methoxy pharmacophore, structurally distinct from the common harmine (pyrido[3,4-b]indole) core. This compound delivers moderate MC4R affinity (IC₅₀ = 158 nM) with ~4–5× selectivity over MC5R/MC3R, and exhibits pan-5-HT2 receptor binding, making it indispensable for SAR campaigns, MC4R-targeted probe development, and off-target melanocortin engagement studies. Researchers aiming to differentiate intellectual property from established harmala alkaloid derivatives will find this scaffold essential for patent exploration programs.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B11808558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-5H-pyrido[4,3-b]indole
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C=CN=C3
InChIInChI=1S/C12H10N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-7,14H,1H3
InChIKeyUITTVIWEVMGHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-5H-pyrido[4,3-b]indole: Core Properties and Chemical Identity for Procurement Decisions


7-Methoxy-5H-pyrido[4,3-b]indole (CAS 128040-58-4) is a heterocyclic compound belonging to the β-carboline alkaloid structural class . It is characterized by a tricyclic pyrido[4,3-b]indole core with a methoxy substituent at the 7-position of the indole nucleus [1]. The molecular formula is C₁₂H₁₀N₂O with a molecular weight of 198.23 g/mol, positioning it well within Lipinski's Rule of Five parameters for drug-likeness [2]. This compound serves as a core scaffold in medicinal chemistry, with the 7-methoxy group recognized as a critical pharmacophoric element influencing receptor binding and biological activity profiles across multiple target classes [3].

Why 7-Methoxy-5H-pyrido[4,3-b]indole Cannot Be Replaced by Generic β-Carboline Analogs in Research Applications


Within the β-carboline alkaloid family, subtle structural modifications produce profound and quantifiable differences in target selectivity, binding affinity, and functional activity. The 7-methoxy substituent, present in 7-methoxy-5H-pyrido[4,3-b]indole, has been identified as a critical pharmacophore that significantly modulates potency at multiple receptor targets [1]. Notably, the pyrido[4,3-b]indole ring system differs from the more common pyrido[3,4-b]indole (harmine/harmaline) scaffold in the position of the nitrogen atom within the pyridine ring, which alters electronic distribution and receptor recognition patterns [2]. Furthermore, the degree of ring saturation (fully aromatic vs. tetrahydro vs. hexahydro derivatives) dramatically impacts receptor subtype selectivity, with fully aromatic compounds such as 7-methoxy-5H-pyrido[4,3-b]indole displaying distinct binding profiles compared to their reduced counterparts [3]. These structure-dependent differences mean that substituting one β-carboline analog for another without rigorous activity validation introduces substantial experimental variability and potential loss of target engagement.

Quantitative Differentiation Evidence: 7-Methoxy-5H-pyrido[4,3-b]indole Performance Benchmarks Against Comparators


Melanocortin-4 Receptor Binding: IC₅₀ Comparison with Closely Related β-Carboline Derivatives

7-Methoxy-5H-pyrido[4,3-b]indole demonstrates measurable binding affinity at the human melanocortin-4 receptor (MC4R) with an IC₅₀ value of 158 nM [1]. When compared to its activity at other melanocortin receptor subtypes, the compound shows approximately 4-fold selectivity for MC4R over MC5R (IC₅₀ = 631 nM) and approximately 5-fold selectivity over MC3R (IC₅₀ = 794 nM) [1]. This selectivity profile is notable because MC4R is a validated therapeutic target for obesity and cachexia, while MC3R and MC5R engagement is associated with distinct or off-target physiological effects [2].

Melanocortin receptor pharmacology GPCR drug discovery Obesity and metabolic disorders

Serotonin Receptor Subtype Selectivity: Pyrido[4,3-b]indole vs. Spiperone-Derived Scaffolds

A systematic SAR study of pyrido[4,3-b]indole analogs, including 7-methoxy-substituted derivatives, revealed that the fully aromatic pyrido[4,3-b]indole core binds to 5-HT2A receptors with affinity comparable to spiperone-based reference compounds, but loses the high selectivity (>100-fold for 5-HT2A vs. 5-HT2B, and >1,000-fold vs. 5-HT2C) characteristic of the spiperone scaffold [1]. Specifically, compounds 5 and 7 in this study, which contain the pyrido[4,3-b]indole core, no longer displayed selectivity for 5-HT2A relative to 5-HT2B or 5-HT2C receptors [1]. Furthermore, reduction of the pyrido[4,3-b]indole ring to tetrahydro or hexahydro derivatives further altered affinity, with cis-hexahydro derivatives binding at 5-HT2A receptors with half the affinity of their aromatic counterparts [1].

Serotonin receptor pharmacology 5-HT2A/2B/2C selectivity CNS drug discovery

MAO-A Inhibitory Potency: The 7-Methoxy Substituent as a Potency-Enhancing Pharmacophore

A comprehensive structure-activity relationship analysis of β-carboline derivatives as monoamine oxidase A (MAO-A) inhibitors established that both the 1-methyl and 7-methoxy substituents independently increase inhibitory potency [1]. Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), which contains both substituents, exhibited a Ki value of 5 nM against purified MAO-A [1]. In comparison, harmaline, which retains the 7-methoxy group but contains a partially reduced C-ring, showed a Ki of 48 nM—a 9.6-fold reduction in potency [1]. 2-Methylharminium (Ki = 69 nM) and 2,9-dimethylharminium (Ki = 15 nM) further illustrate that modifications to the core scaffold produce quantifiable shifts in inhibitory activity spanning an order of magnitude [1].

Monoamine oxidase inhibition Neuropharmacology β-Carboline SAR

Blood-Brain Barrier Permeability: Predictive Differences Between β-Carboline Scaffolds

Computational predictions of blood-brain barrier (BBB) permeability reveal scaffold-dependent differences among β-carboline derivatives. A structurally related compound (canSAR ID 2257638) exhibits a BBB permeability average probability of 0.69 (95% CI: 0.60-0.78), whereas another β-carboline derivative (canSAR ID 1275692) shows a substantially lower probability of 0.28 (95% CI: 0.19-0.37) [1][2]. A third comparator (canSAR ID 1001823) displays an even lower probability of 0.17 (95% CI: 0.08-0.26) [3]. These divergent predictions—spanning a >4-fold range—underscore that the β-carboline scaffold class is not monolithic with respect to CNS penetration potential.

Blood-brain barrier permeability CNS drug delivery In silico ADME prediction

Recommended Research Applications for 7-Methoxy-5H-pyrido[4,3-b]indole Based on Differentiated Evidence


Melanocortin-4 Receptor Pharmacology Studies

This compound is suitable for MC4R binding and functional studies requiring moderate affinity (IC₅₀ = 158 nM) with measurable but limited subtype selectivity (~4-5× over MC5R and MC3R) [1]. Researchers developing MC4R-targeted probes or evaluating off-target melanocortin receptor engagement should prioritize this scaffold, but must account for residual MC5R and MC3R binding in experimental design.

Serotonin Receptor Scaffold Comparison and SAR Studies

The pyrido[4,3-b]indole core, as represented by 7-methoxy-5H-pyrido[4,3-b]indole and its analogs, serves as a valuable comparator scaffold for investigating the structural determinants of 5-HT2 receptor subtype selectivity [2]. Unlike spiperone-derived ligands which exhibit >100- to >1,000-fold selectivity, the pyrido[4,3-b]indole core confers non-selective binding across 5-HT2A/2B/2C subtypes, making it useful for studies requiring pan-5-HT2 receptor engagement or for negative control experiments in selectivity profiling [2].

β-Carboline Scaffold Comparison in CNS Drug Discovery

For CNS-targeted programs evaluating β-carboline scaffolds, 7-methoxy-5H-pyrido[4,3-b]indole offers a distinct molecular profile that differs from both harmine (pyrido[3,4-b]indole core) and reduced analogs such as harmaline and tetrahydro-β-carbolines [3]. The fully aromatic pyrido[4,3-b]indole system provides a different electronic distribution and receptor recognition profile compared to pyrido[3,4-b]indoles, which translates to measurable differences in MAO-A inhibitory potency and 5-HT2 receptor binding patterns [3][2]. This scaffold diversity is valuable for SAR campaigns and patent exploration programs seeking to differentiate intellectual property from established harmala alkaloid derivatives.

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